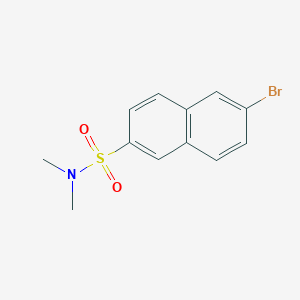

6-bromo-N,N-dimethylnaphthalene-2-sulfonamide

説明

BenchChem offers high-quality 6-bromo-N,N-dimethylnaphthalene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-N,N-dimethylnaphthalene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C12H12BrNO2S |

|---|---|

分子量 |

314.20 g/mol |

IUPAC名 |

6-bromo-N,N-dimethylnaphthalene-2-sulfonamide |

InChI |

InChI=1S/C12H12BrNO2S/c1-14(2)17(15,16)12-6-4-9-7-11(13)5-3-10(9)8-12/h3-8H,1-2H3 |

InChIキー |

WPSGOBFUOJOCPL-UHFFFAOYSA-N |

正規SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)Br |

製品の起源 |

United States |

Physicochemical Profiling and Analytical Methodologies for 6-Bromo-N,N-dimethylnaphthalene-2-sulfonamide

Executive Summary

In contemporary drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 6-bromo-N,N-dimethylnaphthalene-2-sulfonamide (CAS: 590417-36-0) is a highly specialized intermediate that leverages a halogenated naphthalene scaffold paired with a sulfonamide moiety. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural mechanisms, and the self-validating experimental protocols required for its rigorous characterization in preclinical development.

Core Physicochemical Parameters

Understanding the baseline quantitative metrics of a compound is the first step in predicting its behavior in biological systems. The data below synthesizes the core physicochemical properties of 6-bromo-N,N-dimethylnaphthalene-2-sulfonamide.

| Property | Value | Method / Source |

| CAS Number | 590417-36-0 | Chemical Registry[] |

| Molecular Weight | 314.20 g/mol | Computed[] |

| Molecular Formula | C12H12BrNO2S | Elemental Analysis[2] |

| LogP (Partition Coefficient) | 2.8526 | Computed / Experimental |

| Topological Polar Surface Area (TPSA) | 37.38 Ų | 2D Approximation |

| Hydrogen Bond Donors | 0 | Structural Analysis |

| Hydrogen Bond Acceptors | 2 | Structural Analysis |

| SMILES | O=S(C1=CC=C2C=C(Br)C=CC2=C1)(N(C)C)=O | Cheminformatics |

Structural and Mechanistic Insights

The physicochemical behavior of 6-bromo-N,N-dimethylnaphthalene-2-sulfonamide is not arbitrary; it is directly governed by its distinct structural motifs.

-

The Naphthalene Core: Provides a rigid, planar, hydrophobic surface. This drives the compound's lipophilicity and makes it an excellent candidate for π−π stacking interactions with aromatic residues (e.g., Tyrosine, Tryptophan) in target protein binding pockets.

-

The Bromo Substituent: The inclusion of a heavy halogen atom at the 6-position serves a dual purpose. First, it increases the overall lipophilicity (LogP ~2.85). Second, the polarizable nature of the bromine atom enables halogen bonding —a highly directional interaction where the electropositive " σ -hole" of the halogen interacts with Lewis bases in the target receptor.

-

The N,N-dimethylsulfonamide Group: Unlike primary sulfonamides, the N,N-dimethylation removes all hydrogen bond donors (HBD = 0) while retaining two hydrogen bond acceptors (HBA = 2). The causality here is critical: by eliminating the HBDs, the desolvation energy required for the molecule to shed water and cross a lipid bilayer is drastically reduced. This results in a highly favorable TPSA of 37.38 Ų, predicting excellent membrane permeability and potential blood-brain barrier (BBB) penetration.

Logical mapping of structural moieties to physicochemical properties.

Experimental Methodologies: Self-Validating Protocols

To empirically verify the physicochemical properties of this compound, standard assays are insufficient due to the risk of false positives from non-specific binding or kinetic supersaturation. The following protocols are engineered as self-validating systems .

Protocol 1: Thermodynamic Solubility and Partition Coefficient (LogP) Profiling

Causality of Experimental Choice: We utilize a shake-flask equilibrium method rather than rapid computational or kinetic LC-based screening. Halogenated naphthalenes often exhibit non-ideal, slow-crystallizing solvation behavior. Kinetic solubility assays (which rely on rapid DMSO dilution) frequently overestimate solubility due to supersaturation. A 24-hour thermodynamic equilibrium ensures the true lowest-energy state is measured.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 10 mM stock solution of 6-bromo-N,N-dimethylnaphthalene-2-sulfonamide in 100% DMSO.

-

Aqueous Dilution & Partitioning: Spike the stock into a biphasic system consisting of 1-octanol and Phosphate Buffered Saline (PBS, pH 7.4) to a final DMSO concentration of ≤1% .

-

Incubation: Seal and incubate the mixture at 37°C with orbital shaking at 300 RPM for 24 hours. Reasoning: 24 hours guarantees thermodynamic equilibrium between the aqueous and lipid phases.

-

Phase Separation: Centrifuge the microplates at 3000 x g for 15 minutes to cleanly separate the octanol and aqueous layers.

-

Quantitation: Extract aliquots from both phases and quantify using LC-MS/MS (Multiple Reaction Monitoring mode). Reasoning: LC-MS/MS provides the specificity needed to avoid matrix interference from the octanol phase.

-

Self-Validation (Mass Balance Check): After extraction, wash the empty assay wells with 100% Acetonitrile to dissolve any compound adhered to the plastic. Calculate: Total Mass = Mass in Octanol + Mass in PBS + Mass in Wash.

-

Validation Gate: If the Total Mass is < 95% of the initial spiked mass, the assay is automatically flagged as invalid due to precipitation or non-specific binding, preventing the reporting of artificially low solubility or skewed LogP values.

-

Self-validating thermodynamic solubility and LogP determination workflow.

Protocol 2: Purity Assessment via Orthogonal Detection

Causality of Experimental Choice: Relying solely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is dangerous; impurities lacking a chromophore will be completely missed.

Self-Validating Methodology:

-

Inject a 1 mg/mL sample into an LC system coupled simultaneously to a Diode Array Detector (DAD, scanning 200-400 nm) and a Single Quadrupole Mass Spectrometer (ESI+ / ESI- modes).

-

Calculate purity independently: PurityUV (Area % at 254 nm) and PurityMS (Total Ion Chromatogram Area %).

-

Validation Gate: The system cross-references PurityUV against PurityMS . A variance of >2% acts as an internal trigger, indicating an ionization-suppressing contaminant or a non-UV absorbing impurity, thereby mandating a secondary Quantitative NMR (qNMR) analysis.

Implications in Drug Development

The physicochemical profile of 6-bromo-N,N-dimethylnaphthalene-2-sulfonamide perfectly aligns with Lipinski’s Rule of Five and Veber's Rules. Its molecular weight (314.20 g/mol )[] and LogP (2.85) sit in the "sweet spot" of oral bioavailability—lipophilic enough to cross lipid bilayers, but hydrophilic enough to maintain adequate aqueous solubility. Furthermore, its ultra-low TPSA (37.38 Ų) is well below the 90 Ų threshold generally required for blood-brain barrier penetration, making this scaffold highly attractive for Central Nervous System (CNS) target design.

Sources

Spectroscopic Characterization of 6-bromo-N,N-dimethylnaphthalene-2-sulfonamide: A Practical Guide

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction

6-bromo-N,N-dimethylnaphthalene-2-sulfonamide is a halogenated aromatic sulfonamide. The naphthalene sulfonamide scaffold is of significant interest in medicinal chemistry and drug development, with derivatives showing potential in modulating critical cellular signaling pathways, such as the IL6/JAK2/STAT3 pathway, which is implicated in cancer and inflammatory diseases.[1][2] The precise substitution pattern, including halogenation and the nature of the sulfonamide group, can profoundly influence steric and electronic properties, thereby tuning biological activity.[2]

This technical guide serves as a comprehensive framework for researchers, chemists, and drug development professionals on the definitive structural elucidation of 6-bromo-N,N-dimethylnaphthalene-2-sulfonamide using a multi-pronged spectroscopic approach. Given the specificity of this compound, this document outlines the detailed experimental protocols and predictive data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a self-validating system for analysis, ensuring the highest degree of scientific integrity.

Synthesis and Sample Preparation: The Foundation of Quality Data

A robust spectroscopic analysis begins with a pure sample. A plausible synthetic route involves the chlorosulfonation of 1-bromo-6-ethoxynaphthalene, followed by amination with dimethylamine.[2] Understanding the synthesis is critical for anticipating potential impurities, such as starting materials or regioisomers, which could complicate spectral interpretation.

General Sample Preparation Protocol

For all spectroscopic methods, the sample must be meticulously prepared to avoid contamination and ensure homogeneity.

-

Purity Assessment: Prior to detailed spectroscopic analysis, assess sample purity using a preliminary technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Drying: Ensure the compound is free of residual solvents by drying under a high vacuum for several hours. Water and organic solvents can introduce significant interfering signals, particularly in NMR and IR spectroscopy.

-

Weighing: Use a calibrated analytical balance to weigh the sample accurately for concentration-dependent methods like NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 6-bromo-N,N-dimethylnaphthalene-2-sulfonamide, ¹H and ¹³C NMR will definitively map the proton and carbon frameworks.

Experimental Protocol for NMR Analysis

The choice of solvent and instrument parameters is paramount for acquiring high-quality, interpretable spectra.

-

Sample Preparation: Weigh approximately 5-10 mg of the purified compound.[3]

-

Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), ensuring the compound is fully soluble. CDCl₃ is often a good starting point for moderately polar organic molecules. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3]

-

Data Acquisition:

-

Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[1]

-

¹H NMR: Acquire the spectrum with 16-64 scans to achieve a good signal-to-noise ratio. A spectral width of -2 to 12 ppm is standard.[3]

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are necessary.[3]

-

Predicted Characteristic IR Absorption Bands

The IR spectrum will provide clear evidence for the sulfonamide group and the substituted aromatic system.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Assignment | Rationale |

| ~3100 - 3000 | C-H stretch | Aromatic C-H | Characteristic of sp² C-H bonds in the naphthalene ring. |

| ~2950 - 2850 | C-H stretch | Aliphatic C-H | C-H bonds of the N-methyl groups. |

| ~1600, ~1475 | C=C stretch | Aromatic C=C | Skeletal vibrations of the naphthalene ring. |

| ~1350 - 1320 | S=O stretch | Asymmetric SO₂ | A strong, characteristic absorption for sulfonamides. [4] |

| ~1170 - 1150 | S=O stretch | Symmetric SO₂ | Another strong, characteristic absorption for sulfonamides. [4] |

| ~950 - 900 | S-N stretch | Sulfonamide S-N | Vibration of the sulfur-nitrogen bond. |

| ~850 - 750 | C-H bend | Aromatic C-H (out-of-plane) | Bending vibrations whose exact position can hint at the substitution pattern of the aromatic ring. |

| ~600 - 500 | C-Br stretch | Carbon-Bromine | Characteristic stretching vibration for an aryl bromide. |

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is essential for determining the precise molecular weight of the compound and, through high-resolution instruments, its elemental formula. The fragmentation pattern also provides valuable structural clues.

Experimental Protocol for MS Analysis

High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique is ideal for this analysis.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. [3]2. Data Acquisition (ESI-TOF or ESI-Orbitrap):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is well-suited to generate the protonated molecule [M+H]⁺. [3] * Mass Analyzer: Use a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap.

-

Scan Range: Set a wide scan range, for example, m/z 100-1000. [3] * Collision-Induced Dissociation (CID): Perform an MS/MS experiment by selecting the molecular ion peak to induce fragmentation, which helps in structural confirmation.

-

Predicted Mass Spectrum

The mass spectrum will have several key features confirming the identity of the compound.

-

Molecular Formula: C₁₂H₁₂BrNO₂S

-

Monoisotopic Mass: 328.9826 Da

| Predicted m/z | Interpretation | Rationale |

| 329.9905 / 331.9884 | [M+H]⁺ | The protonated molecular ion. The two peaks will appear in an approximate 1:1 intensity ratio, which is the definitive signature of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br). |

| 265.02 / 267.02 | [M+H - SO₂]⁺ | Loss of a neutral sulfur dioxide molecule (64 Da), a common fragmentation pathway for sulfonamides. |

| 251.00 / 253.00 | [M+H - C₂H₆N]⁺ | Loss of the dimethylamino group. |

| 187.96 / 189.96 | [C₁₀H₆Br]⁺ | Bromonaphthyl cation resulting from cleavage of the C-S bond. |

Integrated Spectroscopic Analysis: A Unified Conclusion

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from all three methods to build an unassailable structural proof.

-

Start with MS: Confirm the molecular weight and elemental formula (C₁₂H₁₂BrNO₂S) via high-resolution mass spectrometry. The 1:1 isotopic pattern for the molecular ion is non-negotiable proof of one bromine atom.

-

Add IR Data: The strong, characteristic bands for asymmetric (~1350 cm⁻¹) and symmetric (~1170 cm⁻¹) SO₂ stretching confirm the presence of the sulfonamide functional group.

-

Confirm with NMR: Use ¹H and ¹³C NMR to place all atoms correctly. The number of aromatic signals, their splitting patterns, and the singlet for the N(CH₃)₂ group will confirm the 2,6-substitution pattern and the full structure, distinguishing it from any other isomer.

By following this integrated workflow, researchers can confidently and accurately confirm the chemical identity and purity of 6-bromo-N,N-dimethylnaphthalene-2-sulfonamide, a critical step in any chemical or pharmaceutical development pipeline.

References

- BenchChem (2025). Spectroscopic Characterization of Formaldehyde and Naphthalene-2-Sulfonic Acid: A Technical Guide.

- Yadav, P. et al. (2025). Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. RSC.

- BenchChem (2025). Technical Guide: Spectroscopic Analysis of Bromonaphthalene Derivatives.

- Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed).

Sources

Engineering Molecular Hybrids: The Biological Activity of Novel Naphthalene-Sulfonamide Scaffolds

Executive Rationale: The Power of Molecular Hybridization

In contemporary drug discovery, single-target therapies frequently succumb to acquired resistance and dose-limiting toxicities. As a Senior Application Scientist navigating these challenges, I advocate for molecular hybridization —the strategic fusion of two or more distinct pharmacophores into a single molecular entity.

Recent breakthroughs in medicinal chemistry have highlighted the exceptional potential of fusing a naphthalene core with a sulfonamide moiety . Naphthalene provides a rigid, lipophilic bicyclic system that readily penetrates cellular membranes, while sulfonamides are highly versatile hydrogen-bond donors/acceptors with established track records in both oncology and infectious disease. By systematically varying the N-aryl or heteroaryl substituents on the sulfonamide group, we can precisely tune these hybrids to act as either potent anticancer agents targeting the STAT3 pathway or broad-spectrum antimicrobials targeting bacterial DNA replication .

Anticancer Profiling: Disrupting the IL-6/JAK2/STAT3 Axis

The primary mechanism of action for the most potent 6-acetylnaphthalene-2-sulfonamide derivatives (e.g., compounds 5b and 5e ) is the targeted disruption of the IL-6/JAK2/STAT3 signaling pathway.

Mechanistic Causality

Signal Transducer and Activator of Transcription 3 (STAT3) is frequently hyperactivated in breast cancer (MCF7) cells, driving the transcription of anti-apoptotic genes (BCL2) and cell-cycle regulators (Cyclin D1, c-MYC). By inhibiting STAT3 phosphorylation, these novel hybrids prevent its nuclear translocation. Consequently, the cell is starved of survival signals, shifting the balance toward BAX-mediated apoptosis.

IL-6/JAK2/STAT3 signaling pathway and its targeted inhibition by naphthalene-sulfonamide hybrids.

Quantitative Efficacy Data

The table below summarizes the in vitro cytotoxic activity of key hybrids against the MCF7 breast cancer cell line. Notice how the introduction of a 4-chlorophenyl (5b ) or a thiazol-2-yl (5e ) group optimizes the IC50 values into the single-digit micromolar range.

Table 1: Cytotoxic Activity of 6-Acetylnaphthalene-2-Sulfonamide Hybrids

| Compound | N-Aryl/Heteroaryl Moiety | IC50 (µM) vs. MCF7 |

|---|---|---|

| 5a | Phenyl | 10.23 |

| 5b | 4-Chlorophenyl | 8.58 |

| 5e | Thiazol-2-yl | 9.01 |

| 5i | Pyridin-2-yl | 9.39 |

Antimicrobial Profiling: Dual-Targeting of DNA Gyrase and Topo IV

Beyond oncology, the naphthalene-sulfonamide scaffold exhibits profound antimicrobial properties. The structural geometry of specific hybrids allows them to intercalate or bind to the active sites of bacterial topoisomerase IV and DNA gyrase—enzymes critical for managing DNA supercoiling during replication.

Table 2: Enzymatic Inhibition Profiling of Lead Hybrids

| Compound | STAT3 Phosphorylation IC50 (µM) | E. coli Topo IV IC50 (µg/mL) | S. aureus Topo IV IC50 (µg/mL) |

|---|---|---|---|

| 5b | 3.59 | 5.30 | N/A |

| 5e | 3.01 | N/A | 7.65 |

| Norfloxacin (Control) | N/A | 8.24 | 7.07 |

| Cryptotanshinone (Control)| 3.52 | N/A | N/A |

Insight: Compound 5b outperforms the standard antibiotic Norfloxacin against E. coli Topo IV, demonstrating the viability of this scaffold in combating Gram-negative pathogens.

Self-Validating Experimental Protocols

To ensure scientific integrity, biological evaluations must be designed as self-validating systems. The following protocols detail the step-by-step methodologies used to generate the data discussed above, explicitly highlighting the internal controls that guarantee data reliability.

Self-validating experimental workflow for the biological evaluation of synthesized hybrids.

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality & Validation: We utilize the MTT assay to measure mitochondrial reductase activity, a direct proxy for cellular viability. To create a self-validating system, every plate must include a normal cell line (e.g., MDCK) alongside the target tumor line (MCF7). This internal control ensures that observed cytotoxicity is driven by selective anti-tumor mechanisms rather than non-specific, broad-spectrum poisoning.

-

Cell Seeding: Seed MCF7 (target) and MDCK (control) cells in 96-well plates at a density of 1×104 cells/well in 100 µL of complete medium.

-

Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cellular adherence.

-

Compound Treatment: Aspirate the media and apply the synthesized hybrids (e.g., 5a-5j ) at varying concentrations (0.1 to 100 µM) dissolved in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity).

-

Viability Reaction: After 48 hours of exposure, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Carefully aspirate the media and dissolve the resulting purple formazan crystals in 100 µL of acidified isopropanol or DMSO.

-

Quantification: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: Mechanistic Target Validation via qRT-PCR

Causality & Validation: Phenotypic cell death must be correlated with genotypic shifts. By quantifying the mRNA levels of IL6, JAK2, STAT3, and downstream effectors, we establish a direct causal link between the compound and the proposed signaling blockade . The system is self-validated by normalizing against a constitutively expressed housekeeping gene (GAPDH), eliminating artifacts from variable RNA extraction yields.

-

RNA Extraction: Harvest MCF7 cells treated with the IC50 concentration of the lead compound (e.g., 5b ) for 24 hours. Extract total RNA using a standardized TRIzol reagent protocol.

-

Quality Control: Quantify RNA purity using a spectrophotometer (A260/280 ratio should be ~2.0).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

-

qPCR Amplification: Prepare reaction mixtures using SYBR Green Master Mix and specific primers for IL6, JAK2, STAT3, BCL2, c-MYC, BAX, and GAPDH.

-

Thermal Cycling: Run the amplification on a real-time PCR system (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

Data Analysis: Utilize the 2−ΔΔCt method to calculate the relative fold change in gene expression compared to the untreated vehicle control.

Structure-Activity Relationship (SAR) Conclusions

The biological profiling of these novel hybrids yields critical SAR guidelines for future drug design:

-

Halogenation Enhances Potency: The inclusion of an electron-withdrawing chlorine atom at the para-position of the phenyl ring (Compound 5b ) significantly increases both lipophilicity and target binding affinity, yielding the highest anti-proliferative activity.

-

Heteroaromatic Selectivity: Substituting the phenyl ring with a thiazole ring (Compound 5e ) shifts the molecular geometry, slightly reducing whole-cell MCF7 toxicity but drastically improving direct STAT3 enzymatic inhibition and S. aureus Topo IV targeting.

-

Dual-Action Potential: The naphthalene-sulfonamide core is not a monolithic tool; it is a tunable chassis. By manipulating the N-aryl moiety, researchers can pivot the molecule's primary indication between oncology and infectious disease.

References

-

Title: Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

The Architecture of Activity: A Deep Dive into the Structure-Activity Relationship of Naphthalenesulfonamide Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The naphthalenesulfonamide scaffold is a privileged structural motif in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. Its inherent properties, including a rigid bicyclic aromatic system and the versatile sulfonamide linker, provide a unique framework for the design of targeted therapeutics. This guide offers a comprehensive exploration of the structure-activity relationships (SAR) of naphthalenesulfonamide derivatives, providing field-proven insights into how subtle molecular modifications translate into profound differences in biological function. By understanding the causality behind experimental choices, researchers can more effectively navigate the complex landscape of drug discovery and development.

The Core Scaffold: Points of Molecular Intervention

The pharmacological profile of a naphthalenesulfonamide derivative is dictated by the interplay of three key structural components: the naphthalene ring system, the sulfonamide linker, and the terminal substituent (R group). Strategic modifications at each of these positions allow for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

Caption: General structure of naphthalenesulfonamide and key modification points.

Anticancer Activity: Targeting Cellular Proliferation

Naphthalenesulfonamide derivatives have emerged as a promising class of anticancer agents, exhibiting a range of mechanisms to inhibit tumor growth.

Tubulin Polymerization Inhibitors

One of the key mechanisms of action for anticancer naphthalenesulfonamides is the inhibition of tubulin polymerization.[1] By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis.[1]

A study on a series of sulfonamide derivatives bearing a naphthalene moiety revealed that the nature of the aryl substituent on the sulfonamide nitrogen significantly impacts antiproliferative activity.[1] For instance, compound 5c with a naphthalen-1-yl moiety demonstrated potent activity against MCF-7 and A549 cell lines, with IC50 values of 0.51 ± 0.03 µM and 0.33 ± 0.01 µM, respectively.[1] The introduction of electron-donating groups on the phenyl ring of other derivatives also led to a significant increase in antiproliferative activity.[1]

| Compound | Aryl Substituent (R) | MCF-7 IC50 (µM) | A549 IC50 (µM) | Tubulin Polymerization IC50 (µM) |

| 5a | 4-methoxyphenyl | - | - | - |

| 5b | phenyl | > 30.0 | > 30.0 | - |

| 5c | naphthalen-1-yl | 0.51 ± 0.03 | 0.33 ± 0.01 | 2.8 |

| 5e | 4-methylphenyl | - | - | - |

| Data synthesized from a study on sulfonamide derivatives as tubulin polymerization inhibitors.[1] |

STAT3 Signaling Pathway Inhibitors

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein implicated in cancer cell proliferation, survival, and invasion.[2] Naphthalenesulfonamide hybrids have been designed to target the IL6/JAK2/STAT3 signaling pathway.[2][3]

In a series of 6-acetylnaphthalene-2-sulfonamide derivatives, compounds with specific N-aryl or heteroaryl moieties showed potent inhibition of STAT3 phosphorylation.[2] For example, compounds 5b and 5i downregulated the expression of key proteins in the STAT3 pathway, such as IL6, JAK2, STAT3, BCL2, Cyclin D1, and c-MYC, while upregulating the pro-apoptotic protein BAX.[2][3] This modulation of gene expression leads to the suppression of MCF7 breast cancer cell proliferation and the induction of apoptosis.[2][3]

Caption: Inhibition of the IL6/JAK2/STAT3 signaling pathway by naphthalenesulfonamide derivatives.

Antimicrobial Activity: A Renewed Arsenal Against Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Naphthalenesulfonamide derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[2][4] The antimicrobial efficacy is often attributed to the inhibition of essential bacterial enzymes.

A study investigating 6-acetylnaphthalene-2-sulfonamide hybrids revealed that the N-aryl or heteroaryl moiety plays a crucial role in directing the antimicrobial activity.[2] For instance, compound 5b was a potent inhibitor of topoisomerase IV in E. coli, while compound 5e effectively inhibited topoisomerase IV in S. aureus.[2]

| Compound | Target Organism | Target Enzyme | IC50 (µg/mL) |

| 5b | E. coli | Topoisomerase IV | 5.3 |

| 5e | S. aureus | Topoisomerase IV | 7.65 |

| Norfloxacin (control) | E. coli | Topoisomerase IV | 8.24 |

| Norfloxacin (control) | S. aureus | Topoisomerase IV | 7.07 |

| Data from in vitro enzymatic assays of 6-acetylnaphthalene-2-sulfonamide hybrids.[2] |

The general SAR for antibacterial sulfonamides suggests that a free aromatic amino group is often important for activity, while substitutions on the sulfonamide nitrogen can modulate the spectrum of activity.[5]

Kinase Inhibition: Modulating Cellular Signaling

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Naphthalenesulfonamides have been identified as inhibitors of various protein kinases.[6]

The length of the alkyl chain in certain naphthalenesulfonamide derivatives is a key determinant of their activity as calmodulin antagonists and direct kinase inhibitors.[6] For example, N-(6-Aminoethyl)-5-chloro-1-naphthalenesulfonamide (A-3), a shorter alkyl chain derivative of the calmodulin antagonist W-7, was found to be a competitive inhibitor of several protein kinases with respect to ATP, including myosin light chain kinase (MLC-kinase), cAMP-dependent protein kinase, and protein kinase C.[6] As the alkyl chain length increases, the direct inhibitory effect on MLC-kinase decreases, while the potency in inhibiting calmodulin functions increases.[6]

Other Therapeutic Targets

The versatility of the naphthalenesulfonamide scaffold extends to a range of other important biological targets.

-

Fatty Acid Binding Protein 4 (FABP4) Inhibitors: Naphthalene-1-sulfonamide derivatives have been identified as potent and selective inhibitors of FABP4, a potential therapeutic target for metabolic diseases like diabetes and atherosclerosis.[7][8] Structure-based design strategies have led to the development of compounds with binding affinities equivalent to or better than known inhibitors.[7]

-

CCR8 Antagonists: Naphthalene-sulfonamide derivatives have been developed as antagonists of the human CCR8 receptor, a potential target for inflammatory diseases.[9][10] The substitution pattern on the naphthalene ring is crucial for activity, with the 1,4- and 1,5-disubstituted isomers showing the highest affinity.[10]

-

Calmodulin Antagonists: As mentioned earlier, certain naphthalenesulfonamides, such as W-7, are well-known calmodulin antagonists.[11][12][13] This activity is dependent on the length of the alkyl chain and the presence of a chloro substituent on the naphthalene ring.[6]

Experimental Protocols: A Guide to Key Assays

To ensure the trustworthiness and reproducibility of SAR studies, standardized experimental protocols are essential.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of naphthalenesulfonamide derivatives against a specific protein kinase.

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, ATP, and the naphthalenesulfonamide test compound at various concentrations.

-

Pre-incubation: In a microplate well, incubate the kinase with the test compound for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP to the well.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a suitable stop reagent (e.g., EDTA).

-

Detection: Quantify the amount of phosphorylated substrate using a detection method such as luminescence, fluorescence, or radioactivity.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes a common method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Compound Preparation: Prepare a two-fold serial dilution of the naphthalenesulfonamide derivative in a 96-well microplate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the broth.

-

Inoculation: Inoculate each well of the microplate with the bacterial suspension. Include a positive control (bacteria only) and a negative control (broth only).

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

Result Interpretation: Visually inspect the wells for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion: The Path Forward

The naphthalenesulfonamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. A thorough understanding of the structure-activity relationships is paramount for the rational design of next-generation derivatives with enhanced potency, selectivity, and drug-like properties. By leveraging the insights presented in this guide, researchers can more effectively navigate the intricate process of drug discovery, ultimately contributing to the development of innovative medicines to address unmet medical needs. The self-validating nature of iterative SAR studies, where each new compound and its biological data refine our understanding, ensures a robust and progressive approach to medicinal chemistry.

References

-

Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. Scientific Reports. [Link]

-

From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4. European Journal of Medicinal Chemistry. [Link]

-

Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. RSC Advances. [Link]

-

Inhibition of mitochondrial translation by calmodulin antagonist N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide. Biochimica et Biophysica Acta (BBA) - Bioenergetics. [Link]

-

From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4. ResearchGate. [Link]

-

Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors. Molecular Pharmacology. [Link]

-

Design, synthesis, and insecticidal activities of propargyloxy-naphthalene-sulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8. Journal of Medicinal Chemistry. [Link]

-

Design, Synthesis, and Evaluation of Naphthalene-Sulfonamide Antagonists of Human CCR8. Journal of Medicinal Chemistry. [Link]

-

Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. RSC Publisher. [Link]

-

Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists. Journal of Medicinal Chemistry. [Link]

-

Activity-structure relationship of calmodulin antagonists, Naphthalenesulfonamide derivatives. Molecular Pharmacology. [Link]

-

N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide(W-7), a calmodulin antagonist, also inhibits phospholipid-sensitive calcium-dependent protein kinase. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

-

The calmodulin antagonist W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride) inhibits DENV infection in Huh-7 cells. Virology. [Link]

-

A novel 1,8-naphthalimide-piperazine-amidobenzenesulfonamide derivative targets carbonic anhydrase IX to induce ferroptosis, apoptosis and autophagy in colorectal cancer cells. RSC Publishing. [Link]

-

(PDF) Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. ResearchGate. [Link]

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [Link]

-

Binding mode analyses and pharmacophore model development for sulfonamide chalcone derivatives, a new class of alpha-glucosidase inhibitors. Journal of Molecular Graphics and Modelling. [Link]

-

Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity. CORE. [Link]

-

Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Divergent pharmacological effects of three calmodulin antagonists, N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7), chlorpromazine and calmidazolium, on isometric tension development and myosin light chain phosphorylation in intact bovine tracheal smooth muscle. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. MDPI. [Link]

-

Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Publishing. [Link]

-

NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Medicinal Chemistry. [Link]

-

Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. [Link]

-

Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials. [Link]

-

Pharmacophore Modelling in Drug Discovery and Development. SlideShare. [Link]

-

Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. MDPI. [Link]

-

Structure Activity Relationships. Drug Design. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. openaccesspub.org [openaccesspub.org]

- 6. Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Inhibition of mitochondrial translation by calmodulin antagonist N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activity-structure relationship of calmodulin antagonists, Naphthalenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide(W-7), a calmodulin antagonist, also inhibits phospholipid-sensitive calcium-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Synthesis of Functionalized Naphthalene-Based Structures

Executive Summary

The naphthalene scaffold—a rigid, bicyclic aromatic hydrocarbon—is a privileged structure in modern medicinal chemistry and advanced materials science. Due to its highly delocalized π -electron system and planar geometry, it provides a versatile platform for chemical modifications. This technical guide explores the mechanistic rationale behind naphthalene derivatives in drug discovery, outlines advanced synthetic methodologies, and provides a self-validating experimental protocol for researchers and drug development professionals.

Mechanistic Rationale in Drug Discovery

The biological activity of naphthalene derivatives is highly dependent on the nature and precise positioning of their functional groups.

Kinase Inhibition (VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of tumor angiogenesis. The strategic incorporation of halogens, particularly fluorine, at the 6-position of the naphthalen-2-amine scaffold significantly enhances metabolic stability and binding affinity to the kinase domain. Structurally related naphthalene imidazo[1,2-b]pyridazine hybrids have demonstrated highly potent VEGFR-2 inhibition, with IC50 values reaching as low as 8.4 nM[1].

Protein-Protein Interaction (PPI) Modulation (KEAP1-NRF2)

The KEAP1-NRF2 pathway is a critical cellular defense mechanism against oxidative stress. Naphthalene-based compounds, such as Cpd16 ( N,N′ -1,4-naphthalenediylbis(4-methoxybenzenesulfonamide)), act as direct PPI inhibitors. They interact with the specific binding pocket within the KEAP1 DGR domain, preventing the ubiquitination and degradation of NRF2[2]. This stabilization allows NRF2 to translocate to the nucleus and activate cytoprotective genes.

KEAP1-NRF2 pathway modulation by naphthalene-based PPI inhibitors.

Advanced Synthetic Methodologies

Modern synthesis of highly functionalized naphthalenes relies heavily on transition-metal catalysis to ensure atom economy and regioselectivity.

-

Palladium-Catalyzed Cascade Cyclization: A highly regioselective 6-endo cyclization/alkylation of o-(alkynyl)styrenes with allylic alcohols yields functionalized (alkyl)naphthalenes. Utilizing a catalytic system of Pd(OAc)₂ and CuCl₂ in DMSO, with H₂O as a crucial additive, pushes the conversion yield up to 76%[3].

-

Double Cross-Coupling for Naphthalene Diimides (NDIs): For optoelectronic and redox applications, double cross-coupling reactions utilizing metallacyclopentadienes establish highly extended, electron-deficient NDIs. These modifications amplify the π -acidic nature of the molecules, achieving LUMO levels up to –5.0 eV[4].

Quantitative Data Summarization

The following table summarizes the comparative biological and synthetic metrics of key functionalized naphthalene classes discussed in recent literature:

| Compound Class | Primary Target / Application | Key Synthetic Route | Yield / Efficacy Metrics |

| Cpd16 (Naphthalene-based) | KEAP1-NRF2 PPI Inhibition | Sulfonamide coupling | High binding affinity to DGR domain[2] |

| 6-Fluoronaphthalen-2-amine | VEGFR-2 Kinase Inhibition | Halogenation / Substitution | IC50 = 8.4 nM to 37 nM[1] |

| (Alkyl)naphthalenes | Organic Synthesis / Materials | Pd(II)-catalyzed cascade | 70% - 76% yield (DMSO/H₂O)[3] |

| Naphthalene Diimides (NDIs) | Redox / Photovoltaics | Double cross-coupling | LUMO levels up to -5.0 eV[4] |

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines the carbon-carbon bond formation essential for functionalizing the naphthalene ring[5]. As a Senior Application Scientist, I have structured this workflow as a self-validating system , ensuring that intermediate chemical states are verified before progressing to subsequent steps.

Step 1: Reaction Setup and Reagent Preparation

-

Action: In a flame-dried flask under an inert atmosphere (N₂ or Ar), combine the 4-bromo-naphthalene derivative (1.0 eq), a boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq)[5].

-

Causality: Flame-drying and the inert gas blanket are strictly required to prevent the oxidation of the highly sensitive Pd(0) active catalyst species. The base (K₂CO₃) is mechanistically necessary to facilitate the transmetalation step by forming a reactive, electron-rich boronate complex.

Step 2: Solvent Degassing and Addition

-

Action: Add a thoroughly degassed solvent system, typically a mixture of toluene/ethanol/water or dioxane/water[5].

-

Causality: Degassing removes dissolved oxygen. If left in the solvent, oxygen promotes the undesired oxidative homocoupling of the boronic acid, which depletes the reagent and severely reduces the yield of the target cross-coupled naphthalene product.

Step 3: Thermal Activation and Self-Validation (In-Process Monitoring)

-

Action: Heat the mixture to 80-110 °C and stir for 6-24 hours. Monitor the reaction progress strictly via TLC or GC-MS[5].

-

Causality: Elevated temperatures are required to overcome the activation energy barrier for the oxidative addition of the bulky naphthalene bromide to the palladium center.

-

Self-Validation: The TLC/GC-MS check acts as an internal validation gate. The reaction must not be quenched until the complete disappearance of the 4-bromo-naphthalene starting material is confirmed, ensuring maximum conversion efficiency.

Step 4: Workup and Final Purification

-

Action: Cool the mixture, filter through a celite pad, wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography[5].

-

Causality: The aqueous wash removes inorganic salts (potassium halides and excess base). Flash chromatography isolates the pure functionalized naphthalene from residual palladium catalyst and any trace homocoupled byproducts, ensuring the structural integrity of the final compound for downstream biological assays.

Step-by-step workflow for palladium-catalyzed cross-coupling synthesis.

References

-

Synthesis of Functionalized Naphthalene Diimides and their Redox Properties European Journal of Organic Chemistry (ResearchGate) URL:[Link]

-

Palladium-Catalyzed Cycloaromatization/Alkylation of o-(Alkynyl)styrenes Peking University (Organic Letters) URL: [Link]

-

The KEAP1–NRF2 System as a Molecular Target of Cancer Treatment National Institutes of Health (PMC) URL:[Link]

Sources

Theoretical Studies on Molecular Properties of Naphthalene Derivatives: A Computational Framework for Drug Discovery

Executive Summary

The naphthalene scaffold—a bicyclic aromatic hydrocarbon—is a privileged structure in medicinal chemistry and materials science. Its rigid, planar geometry and lipophilic nature provide an exceptional framework for molecular design, allowing for the synthesis of derivatives with a broad spectrum of biological activities, including oncology and infectious diseases [3].

However, the rational design of novel naphthalene-based therapeutics requires a deep understanding of their sub-atomic behavior. Theoretical studies utilizing Density Functional Theory (DFT) and molecular dynamics (MD) bridge the gap between quantum mechanics and macroscopic pharmacological efficacy. This technical guide provides a comprehensive framework for computational chemists and drug development professionals to evaluate the electronic, thermochemical, and binding properties of naphthalene derivatives.

Quantum Mechanical Framework: The Rationale for DFT

Historically, Hartree-Fock (HF) methods were used to calculate molecular orbitals. However, HF fundamentally neglects electron correlation—the interaction between electrons moving in a multi-electron system. For highly conjugated aromatic systems like naphthalene, this omission leads to significant inaccuracies in predicting excited-state properties and thermochemical stability.

Density Functional Theory (DFT) resolves this by modeling electron correlation via electron density rather than wave functions [2].

Causality in Methodological Choices:

-

Functional Selection (B3LYP): We utilize the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. It incorporates a portion of exact exchange from HF theory alongside correlation from local and gradient-corrected functionals, providing an optimal balance between computational cost and accuracy for organic molecules [4].

-

Basis Set Selection (6-311++G(d,p) or aug-cc-pVQZ): The choice of basis set is critical. The inclusion of diffuse functions (++ or aug) is mandatory when modeling anions, excited states, or molecules with lone pairs (common in substituted naphthalenes), as it allows the electron density to expand further from the nucleus. Polarization functions (d,p) add higher angular momentum orbitals, accurately describing the distortion of electron density in the fused aromatic rings during chemical bonding [2].

Electronic Properties and Quantitative Data

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are primary indicators of a molecule's kinetic stability and chemical reactivity.

-

HOMO represents the molecule's ability to donate electrons (nucleophilicity).

-

LUMO represents the ability to accept electrons (electrophilicity).

-

Band Gap (ΔE): A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, whereas a small gap suggests a highly reactive, "soft" molecule prone to interaction with biological targets.

Quantitative Data Summary: Theoretical Properties

The following table summarizes the DFT-calculated electronic properties of representative naphthalene derivatives utilized in recent drug discovery efforts [1], [2], [4].

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Dipole Moment (Debye) | Primary Application |

| Naphthalene (Unsubstituted) | -6.13 | -1.38 | 4.75 | 0.00 | Baseline Scaffold |

| 2-(Bromomethyl)naphthalene | -5.92 | -1.65 | 4.27 | 1.85 | Anticancer Agent |

| 8-Amino-2-naphthol | -5.45 | -1.12 | 4.33 | 2.10 | Antimicrobial / ADME |

| Naphthalene-2-sulfonic acid | -6.20 | -2.10 | 4.10 | 4.50 | Bioactive Precursor |

Computational Workflow

To ensure scientific integrity, the computational evaluation of any novel derivative must follow a strict, self-validating pipeline. The transition from quantum mechanical optimization to macromolecular docking is visualized below.

Fig 1. Self-validating computational workflow for naphthalene derivative analysis.

Step-by-Step Experimental & Computational Protocol

This protocol outlines the standard operating procedure for evaluating a novel naphthalene derivative. Crucially, this is a self-validating system: the output of Step 3 dictates whether the data in Step 4 is scientifically valid.

Step 1: Conformational Search and Ligand Preparation

-

Draw the 2D structure of the naphthalene derivative.

-

Utilize a Molecular Mechanics force field (e.g., MMFF94) to perform an initial conformational search. This ensures the subsequent quantum mechanical calculations begin near the global energy minimum, saving computational expense.

Step 2: Geometry Optimization (DFT)

-

Import the lowest-energy conformer into a quantum chemistry suite (e.g., Gaussian).

-

Set the method to DFT, functional to B3LYP, and basis set to 6-311++G(d,p).

-

Execute the optimization to allow the atomic coordinates to relax to the lowest potential energy surface.

Step 3: Frequency Calculation (The Validation Gate) Causality: Optimization algorithms find stationary points where the first derivative of energy is zero. This can be a true minimum OR a saddle point (transition state).

-

Run a vibrational frequency calculation on the optimized geometry at the exact same level of theory.

-

Validation: Analyze the output for imaginary (negative) frequencies.

-

If 0 imaginary frequencies: The geometry is a true local minimum. Proceed to Step 4.

-

If ≥1 imaginary frequencies: The structure is in a transition state. You must perturb the geometry along the normal mode of the imaginary frequency and re-run Step 2.

-

Step 4: Molecular Electrostatic Potential (MEP) Mapping

-

Generate the MEP surface to visualize charge distribution.

-

Identify red regions (negative potential/nucleophilic) and blue regions (positive potential/electrophilic). This dictates the hydrogen-bond donor/acceptor behavior required for the subsequent docking phase [4].

Step 5: Molecular Docking and ADMET Profiling

-

Prepare the target protein crystal structure (e.g., removing water molecules, adding polar hydrogens).

-

Define the grid box around the active site based on the MEP data.

-

Execute docking using a Lamarckian Genetic Algorithm to predict binding free energy (ΔG) and binding poses [1].

Pharmacological Translation: Naphthalene Derivatives in Oncology

The theoretical properties calculated via DFT directly inform the drug's mechanism of action. Recently, sophisticated scaffold-hopping strategies have identified highly substituted naphthalene derivatives as potent inhibitors of Ubiquitin-Specific Protease 7 (USP7) [5].

USP7 is a deubiquitinase that stabilizes MDM2, an E3 ligase responsible for degrading the p53 tumor suppressor protein. By using computational docking to design naphthalene derivatives that competitively bind to the catalytic cleft of USP7, researchers can disrupt this pathway, stabilizing p53 and inducing apoptosis in cancer cells.

Fig 2. Mechanism of action for naphthalene-based USP7 inhibitors in oncology.

References

-

The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives International Journal of Pharmaceutical Sciences and Research [Link]

-

Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF Journal of Applied Organometallic Chemistry [Link]

-

Spectroscopic Investigations, Computational Studies and Molecular Properties of Naphthalene Derivatives ResearchGate [Link]

-

Discovery of indane and naphthalene derivatives as USP7 inhibitors European Journal of Medicinal Chemistry (PubMed) [Link]

The Dual-Pharmacophore Paradigm: Antimicrobial and Anticancer Potential of Sulfonamide Derivatives

Executive Summary Sulfonamides ( R−SO2NH2 ) represent one of the most versatile and historically significant pharmacophores in medicinal chemistry. Originally pioneered as the first synthetic antibiotics, structural evolution and high-throughput screening have unveiled their potent anticancer properties. As a Senior Application Scientist, I have structured this technical guide to elucidate the mechanistic causality, quantitative structure-activity relationships (SAR), and self-validating experimental workflows required to evaluate sulfonamide derivatives as dual-action therapeutics.

Mechanistic Causality: Divergent Targets, Convergent Efficacy

The therapeutic utility of sulfonamides stems from their ability to selectively engage distinct metalloenzymes and biosynthetic pathways depending on their structural functionalization.

1.1 Anticancer Pathway: Carbonic Anhydrase (CA) IX/XII Inhibition Tumor hypoxia drives the overexpression of transmembrane metalloenzymes Carbonic Anhydrase IX (CA IX) and XII (CA XII). These isozymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, acidifying the extracellular tumor microenvironment to promote invasion, metastasis, and chemoresistance[1][2]. Sulfonamides act as classic CA inhibitors by coordinating their deprotonated sulfonamide nitrogen directly to the catalytically active zinc ion ( Zn2+ ) within the enzyme's active site, displacing the native zinc-bound water molecule[2]. This targeted inhibition disrupts pH homeostasis, inducing apoptosis in aggressive malignancies such as breast cancer[1][3].

1.2 Antimicrobial Pathway: Dihydropteroate Synthase (DHPS) Inhibition In bacterial pathogens, sulfonamides act as structural analogs of para-aminobenzoic acid (PABA). They competitively inhibit dihydropteroate synthase (DHPS), a critical enzyme in the de novo folate biosynthesis pathway[4]. Because mammalian cells rely on exogenous folate uptake rather than de novo synthesis, DHPS is a highly selective antimicrobial target. By occupying the DHPS active site, sulfonamides block the formation of dihydropteroic acid, starving the bacteria of tetrahydrofolate required for DNA and RNA synthesis, ultimately precipitating bacteriostasis and cell death[5][6].

Dual mechanistic pathways of sulfonamides targeting CA IX in tumors and DHPS in bacteria.

Quantitative Efficacy & Structure-Activity Relationships (SAR)

To engineer effective sulfonamide derivatives, researchers must balance lipophilicity, steric bulk, and electronic effects to achieve target selectivity.

Table 1: Anticancer Efficacy (Carbonic Anhydrase Inhibition) Data summarizes the inhibition constant ( Ki ) for tumor-associated vs. off-target cytosolic isoforms.

| Compound | Target | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) | Selectivity (I/IX) |

| Coumarin Benzenesulfonamide (I) | Anticancer | >10000 | >10000 | 25.04 | 3.94 | >399 |

| Aryl Sulfonamide (5b) | Anticancer | >500 | >500 | 5.2 | 5.4 | 109.8 |

| Acetazolamide (AAZ) | Reference | 250 | 12 | 25 | 5.7 | 10 |

(Data synthesized from recent SAR studies[3][7])

Table 2: Antimicrobial Efficacy (Minimum Inhibitory Concentration) Data summarizes phenotypic whole-cell screening against critical pathogens.

| Compound | Target Pathogens | E. coli (µg/mL) | S. aureus (µg/mL) | P. aeruginosa (µg/mL) | B. subtilis (µg/mL) |

| FQ5 | Antimicrobial | 16 | 32 | 16 | 16 |

| Derivative 1C | Antimicrobial | 50 | >250 | N/A | >250 |

| Sulfadiazine | Reference | >150 | >150 | >150 | >150 |

(Data synthesized from recent antimicrobial screenings[4][5][8])

SAR Insights:

-

Anticancer Selectivity: The incorporation of bulky, "tail-approach" moieties (e.g., coumarin or thiosemicarbazone scaffolds) enhances selectivity for tumor-associated CA IX/XII over off-target cytosolic CA I/II. The tail interacts with the unique hydrophobic/hydrophilic halves of the CA IX active site cleft, preventing binding in the narrower CA II pocket[3][7].

-

Antimicrobial Potency: Maintaining the primary aromatic amine (or a bioisostere) is critical for mimicking PABA. Substitutions on the sulfonamide nitrogen ( N1 ) with electron-withdrawing heterocyclic rings (e.g., piperidine or methoxyquinoline) enhance the acidity of the sulfonamide proton, optimizing ionic interactions within the DHPS active site[5][9].

Self-Validating Experimental Protocols

To rigorously evaluate sulfonamide derivatives, the following protocols integrate built-in validation mechanisms to ensure data integrity and establish definitive causality.

3.1 In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow Kinetics) Causality: The hydration of CO2 by CA is one of the fastest known enzymatic reactions ( kcat≈106s−1 ). Standard spectrophotometry cannot capture these kinetics; therefore, a stopped-flow instrument with photodiode array detection is mandatory to measure initial reaction rates in milliseconds.

Step-by-Step Protocol:

-

Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na2SO4 (to maintain constant ionic strength and prevent non-specific electrostatic interactions) and the pH indicator Phenol Red (0.2 mM).

-

Enzyme-Inhibitor Pre-incubation: Incubate recombinant hCA IX or hCA XII (10-50 nM) with varying concentrations of the sulfonamide derivative (0.1 nM to 10 µM) for 15 minutes at 20°C. Causality: This allows steady-state enzyme-inhibitor complex formation before substrate introduction.

-

Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with an equal volume of CO2 -saturated water (10-15 mM) in the stopped-flow cell.

-

Data Acquisition: Monitor the absorbance decay of Phenol Red at 557 nm for 10-50 seconds to track the proton release from CO2 hydration.

-

Self-Validation Check:

-

Positive Control: Acetazolamide (AAZ) must be run in parallel, yielding a Ki of ~25 nM for CA IX. Deviations indicate enzyme degradation.

-

Negative Control: An uncatalyzed CO2 hydration run (buffer only) establishes the baseline non-enzymatic rate, which must be subtracted from all enzymatic runs.

-

3.2 Phenotypic Antimicrobial Screening with Mechanistic Rescue (Broth Microdilution) Causality: While enzymatic DHPS assays confirm target engagement, whole-cell broth microdilution is required to ensure the compound penetrates the bacterial envelope and evades efflux pumps.

Step-by-Step Protocol:

-

Inoculum Preparation: Adjust the bacterial suspension (e.g., E. coli, S. aureus) to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton (MH) broth.

-

Serial Dilution: Dispense 100 µL of MH broth into a 96-well plate. Add the sulfonamide derivative to the first column and perform 2-fold serial dilutions (e.g., 256 µg/mL down to 0.5 µg/mL).

-

Inoculation: Add 100 µL of the bacterial inoculum to all test wells.

-

Mechanistic Rescue (Validation Step): In a parallel replicate plate, supplement the MH broth with 50 µg/mL of exogenous PABA.

-

Incubation & Readout: Incubate at 37°C for 18-24 hours. Determine the Minimum Inhibitory Concentration (MIC) via optical density ( OD600 ) or resazurin dye reduction.

-

Self-Validation Check:

-

Target Confirmation: If the compound's MIC increases significantly (loss of activity) in the PABA-supplemented plate, the mechanism of action is definitively confirmed as DHPS/PABA-pathway competition[6][8]. If the MIC remains unchanged, the compound possesses off-target toxicity or membrane-disrupting effects[5].

-

Self-validating screening workflow for evaluating dual-action sulfonamide derivatives.

References

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - nih.gov - 3

-

CA IX Inhibition by a Sulfonamide Compound: A Therapeutic Approach Against Breast Cancer - nih.gov - 1

-

Multifaceted Sulfonamide-Derived Thiosemicarbazones: Combining Metal Chelation and Carbonic Anhydrases Inhibition in Anticancer Therapy - nih.gov - 7

-

Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - nih.gov - 4

-

A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors - nih.gov - 2

-

Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - nih.gov - 8

-

Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - nih.gov - 9

-

Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - nih.gov - 5

-

Activity Sulfonamides - Medical Pharmacology: Antibacterial Drugs - pharmacology2000.com - 6

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Medical Pharmacology: Antibacterial Drugs [pharmacology2000.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Solvatochromic Sentinel: A Guide to 6-bromo-N,N-dimethylnaphthalene-2-sulfonamide as a Fluorescent Probe

Foreword: Unveiling Microenvironments with a Naphthalene-Based Fluorophore

In the intricate landscape of molecular biology and drug discovery, the ability to visualize and quantify the subtle changes in the local environment of biomolecules is paramount. Fluorescent probes, with their exquisite sensitivity and non-invasive nature, have emerged as indispensable tools for elucidating these molecular landscapes. This guide introduces 6-bromo-N,N-dimethylnaphthalene-2-sulfonamide , a member of the naphthalene-sulfonamide family of fluorophores, as a versatile probe for interrogating the microenvironments of proteins and biological membranes.

While specific, detailed application notes for this particular derivative are not widely available, its structural similarity to the well-characterized "Dansyl" (5-(dimethylamino)naphthalene-1-sulfonyl) and PRODAN (6-propionyl-2-(dimethylamino)naphthalene) probes allows us to establish a robust framework for its application.[1][2] The principles of solvatochromism, where the fluorescence properties of a molecule are highly dependent on the polarity of its surroundings, form the bedrock of the protocols and insights presented herein.[3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to harness the potential of 6-bromo-N,N-dimethylnaphthalene-2-sulfonamide in their investigations.

The Principle of Solvatochromic Sensing: A Tale of Two States

The utility of 6-bromo-N,N-dimethylnaphthalene-2-sulfonamide as a fluorescent probe is rooted in its solvatochromic properties.[3] The naphthalene-sulfonamide core possesses a significant dipole moment that changes upon excitation with light. In a polar environment, such as an aqueous buffer, the excited state is stabilized by surrounding solvent molecules, leading to a lower energy emission (a "red shift") and often, a decrease in fluorescence intensity (quenching). Conversely, when the probe is in a non-polar, hydrophobic environment, such as the core of a protein or embedded within a lipid bilayer, its fluorescence quantum yield increases, and the emission spectrum shifts to a shorter wavelength (a "blue shift").[1]

This environmentally sensitive fluorescence provides a powerful readout for a variety of biological phenomena:

-

Protein Folding and Conformational Changes: As a protein folds, hydrophobic residues coalesce in the interior, creating non-polar pockets. A solvatochromic probe that binds to these regions will exhibit enhanced fluorescence, allowing for the real-time monitoring of folding dynamics.[4]

-

Ligand Binding and Drug Screening: The binding of a ligand or drug candidate to a protein can alter the conformation of the protein, exposing or concealing hydrophobic sites. This can be detected by a change in the fluorescence of the probe, providing a basis for high-throughput screening assays.[1]

-

Membrane Fluidity and Polarity: When incorporated into a lipid membrane, the probe's fluorescence properties will reflect the local polarity and fluidity of the bilayer, offering insights into membrane structure and function.

Photophysical Characteristics: An Estimation

| Property | Estimated Value | Rationale and Key Considerations |

| Excitation Maximum (λex) | ~340 - 360 nm | Based on the absorption spectra of similar naphthalene-sulfonamide compounds. The exact maximum will be solvent-dependent. |

| Emission Maximum (λem) | ~450 nm (in non-polar solvents) to ~550 nm (in polar solvents) | This large Stokes shift and significant solvatochromic shift are characteristic of this class of fluorophores.[3] The bromo-substituent may cause a slight red-shift compared to the parent compound. |

| Quantum Yield (Φ) | Low in polar solvents (e.g., <0.1 in water), High in non-polar solvents (e.g., >0.5 in dioxane) | This dramatic change in quantum yield is the basis for its utility as a probe for hydrophobic environments.[1] |

| Molar Extinction Coefficient (ε) | 4,000 - 6,000 M⁻¹cm⁻¹ | Typical for naphthalene-based fluorophores. |

Synthesis of 6-bromo-N,N-dimethylnaphthalene-2-sulfonamide

For researchers wishing to synthesize the probe in-house, a plausible synthetic route starts from 6-bromo-2-naphthol. The following is a generalized protocol based on established organic chemistry principles.

Caption: Synthetic workflow for 6-bromo-N,N-dimethylnaphthalene-2-sulfonamide.

Protocol:

-

Sulfonylation of 6-bromo-2-naphthol: 6-bromo-2-naphthol is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the 2-position. This is a standard electrophilic aromatic substitution reaction. The intermediate is then treated with a chlorinating agent like thionyl chloride to ensure complete conversion to the sulfonyl chloride.

-

Amination: The resulting 6-bromo-2-naphthalenesulfonyl chloride is then reacted with dimethylamine in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) in the presence of a base (e.g., triethylamine or pyridine) to yield the final product, 6-bromo-N,N-dimethylnaphthalene-2-sulfonamide.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Experimental Protocols: Harnessing the Probe's Potential

The following protocols provide a starting point for utilizing 6-bromo-N,N-dimethylnaphthalene-2-sulfonamide. It is imperative that the user optimizes concentrations, incubation times, and instrument settings for their specific application.

Preparation of Stock Solutions

A concentrated stock solution of the probe is essential for accurate and reproducible experiments.

Materials:

-

6-bromo-N,N-dimethylnaphthalene-2-sulfonamide powder

-

Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

-

Microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Weigh out a precise amount of the probe powder (e.g., 1 mg).

-

Dissolve the powder in a minimal amount of anhydrous DMSO or DMF to create a high-concentration stock solution (e.g., 1-10 mM).

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture.

Application: Probing Protein Hydrophobic Sites

This protocol describes a general method for using the probe to detect changes in protein conformation, for instance, upon ligand binding.

Caption: Workflow for a protein-ligand binding assay.

Materials:

-

Purified protein of interest in a suitable buffer (e.g., PBS or Tris-HCl, pH 7.4)

-

Probe stock solution (from 4.1)

-

Ligand/drug of interest

-

Fluorometer and quartz cuvettes

Procedure:

-

Determine Optimal Probe Concentration:

-

Titrate the protein solution with increasing concentrations of the probe (e.g., 0.1 to 10 µM).

-

Measure the fluorescence emission spectrum (e.g., scan from 400 to 600 nm with excitation at ~350 nm) after each addition.

-

Identify a probe concentration that gives a significant fluorescence signal upon binding but has low background fluorescence in the absence of the protein.

-

-

Binding Assay:

-

Prepare a solution of your protein in the buffer at a suitable concentration (e.g., 1-5 µM).

-

Add the optimized concentration of the probe to the protein solution.

-

Incubate the mixture for 15-30 minutes at room temperature, protected from light, to allow for binding equilibrium to be reached.

-

Measure the baseline fluorescence emission spectrum.

-

Add the ligand of interest (as a concentrated stock to minimize dilution) to the cuvette.

-

Incubate for a further 15-30 minutes.

-

Measure the final fluorescence emission spectrum.

-

Data Interpretation:

-

An increase in fluorescence intensity and/or a blue shift in the emission maximum upon addition of the ligand suggests that its binding exposes more hydrophobic sites on the protein to which the probe can bind.

-

A decrease in fluorescence intensity and/or a red shift suggests that the ligand either displaces the probe from its binding site or induces a conformational change that makes the binding site more polar.

Application: Assessing Membrane Polarity

This protocol outlines how to use the probe to study the properties of artificial liposomes or cell membranes.

Materials:

-

Liposome suspension or cultured cells

-

Probe stock solution (from 4.1)

-

Buffer (e.g., PBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Labeling:

-

Prepare a working solution of the probe by diluting the stock solution in the appropriate buffer or cell culture medium to a final concentration of 1-10 µM.

-

Add the probe working solution to the liposome suspension or cultured cells.

-

Incubate for 30-60 minutes at the desired temperature (e.g., 37°C for cells), protected from light.

-

-

Washing (for cells):

-

Gently wash the cells twice with fresh, pre-warmed buffer or medium to remove any unbound probe.

-

-

Measurement:

-

For liposomes, transfer the labeled suspension to a cuvette and measure the fluorescence emission spectrum using a fluorometer.

-

For cells, image using a fluorescence microscope with appropriate filters for the probe's excitation and emission wavelengths.

-

Data Interpretation:

-

A blue-shifted emission spectrum indicates a more ordered, less polar membrane environment.

-

A red-shifted emission spectrum suggests a more disordered, polar membrane environment.

-

Changes in membrane fluidity or composition due to drug treatment or other stimuli can be monitored by observing shifts in the probe's fluorescence.

Troubleshooting and Considerations

| Issue | Potential Cause(s) | Suggested Solution(s) |

| High Background Fluorescence | - Probe concentration is too high.- Incomplete removal of unbound probe.- Probe aggregation. | - Optimize probe concentration through titration.- Increase the number and duration of washing steps.- Filter the probe stock solution. |

| No Change in Fluorescence Upon Ligand Binding | - The probe does not bind to the protein.- The ligand binding event does not cause a significant change in the microenvironment of the probe's binding site. | - Confirm probe-protein binding through other methods (e.g., fluorescence anisotropy).- This probe may not be suitable for this specific protein-ligand system. |

| Photobleaching | - Excessive exposure to excitation light. | - Reduce the intensity and duration of light exposure.- Use an anti-fade mounting medium for fixed cell imaging. |

| Probe Precipitation | - Exceeding the solubility of the probe in the aqueous buffer. | - Ensure the final concentration of the organic solvent (from the stock solution) is low (typically <1%).- Prepare fresh working solutions. |

Concluding Remarks

6-bromo-N,N-dimethylnaphthalene-2-sulfonamide represents a promising yet under-characterized fluorescent probe. Its solvatochromic properties, inferred from its well-established chemical relatives, position it as a valuable tool for investigating the intricacies of protein and membrane biophysics. The protocols and conceptual framework provided in this guide are intended to empower researchers to explore the potential of this fluorophore in their own studies. As with any scientific endeavor, careful optimization and validation are the keys to unlocking reliable and insightful data. The journey of discovery often begins with the application of a novel tool, and it is our hope that this guide will illuminate the path for new discoveries in the molecular sciences.

References

- Belousov, A. (2021). Solvatochromic Fluorescent Dyes Tested for Spectroscopic Measurements of Protein Conformational Dynamics. International Journal of Biomedicine, 11(Suppl 1), S15.